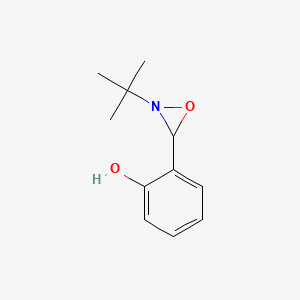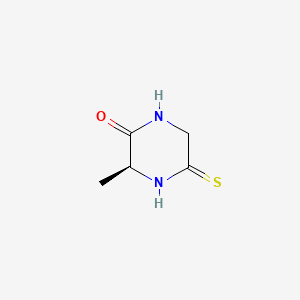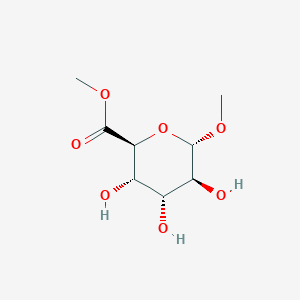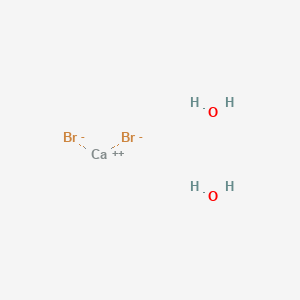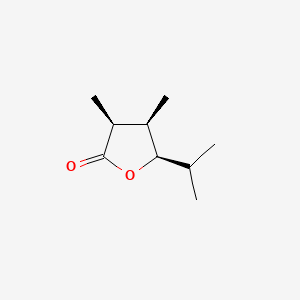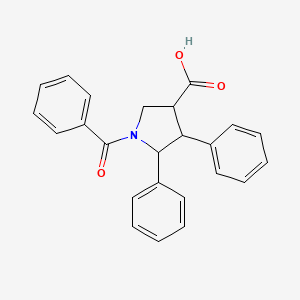
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with benzoyl and diphenyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzoyl chloride with diphenylpyrrolidine derivatives in the presence of a base can yield the desired compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenyl groups, often using reagents like sodium hydride or Grignard reagents.
Friedel-Crafts Acylation:
Scientific Research Applications
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for developing new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl and diphenyl groups facilitate binding to active sites, modulating the activity of target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives:
1-Benzoyl-4,5-diphenylpyrrolidine-2-carboxylic acid: Similar structure but different position of the carboxylic acid group, leading to distinct biological activities.
1-Benzoyl-4,5-diphenylpyrrolidine-3-carboxamide: The amide derivative exhibits different solubility and reactivity profiles.
4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid: A pyrazole analog with different ring structure and potentially different pharmacological properties.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the pyrrolidine scaffold in medicinal chemistry.
Properties
CAS No. |
62920-77-8 |
|---|---|
Molecular Formula |
C24H21NO3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-benzoyl-4,5-diphenylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C24H21NO3/c26-23(19-14-8-3-9-15-19)25-16-20(24(27)28)21(17-10-4-1-5-11-17)22(25)18-12-6-2-7-13-18/h1-15,20-22H,16H2,(H,27,28) |
InChI Key |
BRXKMFNGHHIPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


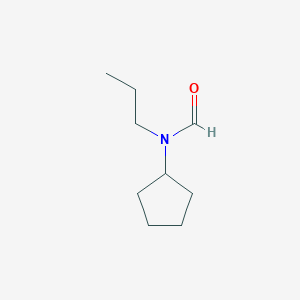
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
![Acetamide, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B13814745.png)

